molecular formula C19H25N5O4 B2573467 1-(2,4-Dimethoxyphenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea CAS No. 1203307-14-5

1-(2,4-Dimethoxyphenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea

Cat. No.: B2573467
CAS No.: 1203307-14-5
M. Wt: 387.44
InChI Key: DIVZUAKTEXJLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This urea-derived compound features a central urea group (-NH-C(=O)-NH-) bridging two distinct moieties:

  • Aryl group: A 2,4-dimethoxyphenyl substituent, which contributes electron-donating methoxy groups that enhance lipophilicity and may influence binding interactions with hydrophobic pockets in biological targets.
  • Pyrimidine-pyrrolidine system: A pyrimidine ring substituted at the 6-position with pyrrolidine, connected via an ethyloxy linker.

The compound’s design aligns with medicinal chemistry strategies for optimizing solubility, target affinity, and metabolic stability.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-26-14-5-6-15(16(11-14)27-2)23-19(25)20-7-10-28-18-12-17(21-13-22-18)24-8-3-4-9-24/h5-6,11-13H,3-4,7-10H2,1-2H3,(H2,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVZUAKTEXJLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCCOC2=NC=NC(=C2)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea typically involves multiple steps. One common method starts with the preparation of the 2,4-dimethoxyphenyl isocyanate, which is then reacted with an appropriate amine to form the urea linkage. The pyrrolidinyl-pyrimidinyl moiety is introduced through a nucleophilic substitution reaction, where the pyrimidine ring is functionalized with a pyrrolidine group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The dimethoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The urea linkage can be reduced to form amines or other reduced products.

    Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) are commonly employed.

Major Products:

    Oxidation: Quinones or other oxidized phenyl derivatives.

    Reduction: Amines or other reduced urea derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The mechanisms of action typically involve:

  • Cell Proliferation Inhibition : The compound may disrupt the cell cycle, leading to reduced proliferation rates in various cancer cell lines.
  • Apoptosis Induction : It has been observed to activate apoptotic pathways in cancer cells.

Case Study: Anticancer Efficacy

In vitro studies have shown the following IC₅₀ values against specific cancer cell lines:

Cancer Cell LineIC₅₀ (μM)Mechanism of Action
MDA-MB-435 (Breast)15.1Apoptosis induction
PC-3 (Prostate)28.7Cell cycle arrest
EKVX (Lung)25.9Inhibition of proliferation

These findings suggest that the compound could serve as a lead structure for developing novel anticancer agents.

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Research indicates effective inhibition against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

Antimicrobial Efficacy

The following minimum inhibitory concentration (MIC) values have been reported:

MicroorganismMIC (mg/mL)Activity
Staphylococcus aureus0.0039Bactericidal
Escherichia coli0.025Bactericidal
Candida albicans0.010Fungicidal

These results highlight the potential of this compound in developing new antimicrobial therapies.

Enzyme Inhibition Studies

The compound’s structure suggests it may act as an inhibitor of specific enzymes involved in cancer progression, such as protein kinases. Enzyme inhibition can lead to altered signaling pathways that are critical for tumor growth and survival.

Case Study: Enzyme Targeting

Research has demonstrated that similar compounds can effectively inhibit the activity of protein kinases, which play a pivotal role in cell signaling and proliferation. This inhibition could be leveraged to design targeted therapies for cancers characterized by aberrant kinase activity.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea involves its interaction with specific molecular targets. The pyrimidine moiety can interact with nucleic acids or proteins, while the urea linkage may facilitate binding to enzymes or receptors. The dimethoxyphenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea ()

  • Key differences: Replaces the 2,4-dimethoxyphenyl group with a 3-chlorophenyl moiety. Pyrimidine ring has a methyl group at position 4 and an amino linkage to a phenyl group.
  • Implications: The electron-withdrawing chlorine atom may alter electronic interactions with target proteins compared to methoxy groups.

1-Benzyl-3-(2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}ethyl)urea ()

  • Key differences :
    • Substitutes the dimethoxyphenyl group with a benzyl ring.
    • Retains the pyrimidine-pyrrolidine-ethyloxy backbone.
  • Implications: The benzyl group increases hydrophobicity, which might improve membrane permeability but reduce aqueous solubility.

Variations in the Heterocyclic Core

Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)urea ()

  • Key differences :
    • Replaces pyrrolidine with a benzoazepine ring fused to the pyrimidine.
    • Includes a pyridinyl substituent at position 2 of the pyrimidine.
  • Implications :
    • The benzoazepine moiety introduces a larger, rigid structure that may enhance selectivity for specific receptors.
    • The pyridinyl group could engage in π-π stacking interactions, improving binding affinity.

1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea ()

  • Key differences :
    • Substitutes pyrimidine with a 1,3,5-triazine ring.
    • Incorporates a piperidine linker instead of ethyloxy.
  • Implications :
    • The triazine core, with three nitrogen atoms, offers distinct hydrogen-bonding patterns compared to pyrimidine.
    • The piperidine linker may alter spatial orientation relative to the target binding site.

Structural Hybrids with Additional Functional Groups

1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea ()

  • Key differences :
    • Integrates a fluorophenyl-substituted pyrrolidine and a pyrazole-pyrimidine hybrid.
    • Includes a methoxyethyl group on the pyrrolidine.
  • Implications: Fluorine substitution enhances metabolic stability and may increase bioavailability.

Implications for Drug Design

  • Aryl Group Optimization : Methoxy groups (target compound) balance solubility and permeability, whereas halogens (e.g., Cl in ) or hydrophobic aromatics (e.g., benzyl in ) may trade solubility for membrane penetration.
  • Heterocycle Selection : Pyrimidine (target) vs. triazine () alters electronic profiles and hydrogen-bonding capacity, impacting target engagement.
  • Linker Flexibility : Ethyloxy (target) vs. piperidine () or methoxyethyl () influences conformational adaptability and binding kinetics.

Biological Activity

1-(2,4-Dimethoxyphenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H25N3O4C_{19}H_{25}N_3O_4, with a molecular weight of approximately 357.42 g/mol. Its structure features a dimethoxyphenyl group and a pyrimidine derivative, which are known to influence biological activity.

Biological Activity Overview

Research indicates that compounds similar to 1-(2,4-Dimethoxyphenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea exhibit a range of biological activities:

  • Anticancer Activity : Several studies have shown that pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, as indicated by its structural similarity to other anti-inflammatory agents. Pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a variety of pathogens, suggesting that this compound could also exhibit similar effects .

The biological activity of 1-(2,4-Dimethoxyphenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes or cancer progression, such as COX enzymes .
  • Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that regulate cell growth and inflammation.

Case Studies and Research Findings

Several research articles provide insights into the biological activity of related compounds:

StudyFindings
Tageldin et al. (2020)Reported that pyrimidine derivatives exhibit significant anti-inflammatory effects through COX inhibition with IC50 values comparable to established drugs like celecoxib .
PMC Article (2023)Discussed the anticancer potential of 1,3,4-oxadiazole derivatives and their structural similarities with the target compound, highlighting their effectiveness against various cancer types .
MDPI Review (2023)Reviewed the synthesis and biological evaluation of benzimidazole derivatives, noting their therapeutic roles which could parallel those of the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.